

Application Notes & Protocols for the Characterization of 2-(3-Methylbenzoyl)pyridine

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Compound of Interest

Compound Name: 2-(3-Methylbenzoyl)pyridine

CAS No.: 59576-24-8

Cat. No.: B1311252

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Introduction: Unveiling the Molecular Identity of 2-(3-Methylbenzoyl)pyridine

2-(3-Methylbenzoyl)pyridine is a substituted aromatic ketone of significant interest in medicinal chemistry and materials science. As a derivative of 2-benzoylpyridine, it serves as a crucial intermediate in the synthesis of various biologically active compounds and functional materials.^{[1][2]} The precise characterization of this molecule is paramount to ensure its purity, confirm its structure, and understand its physicochemical properties, which are critical for its application in drug development and scientific research.

This comprehensive guide provides a detailed overview of the essential analytical techniques for the thorough characterization of **2-(3-Methylbenzoyl)pyridine**. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific principles and data interpretation strategies.

Physicochemical Properties (Predicted)

A foundational understanding of the physicochemical properties of **2-(3-Methylbenzoyl)pyridine** is essential for selecting appropriate analytical methods and interpreting the resulting data. While experimental data for this specific molecule is not readily available, we can predict its properties based on its structural analogue, 2-benzoylpyridine.

Property	Predicted Value/Information	Source
Molecular Formula	C ₁₃ H ₁₁ NO	-
Molecular Weight	197.23 g/mol	-
Appearance	Expected to be a solid at room temperature, likely crystalline.	[3]
Melting Point	Similar to 2-benzoylpyridine (41-43 °C), but potentially altered by the methyl group.	[3]
Solubility	Likely soluble in organic solvents like dichloromethane, chloroform, and methanol.	[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of **2-(3-Methylbenzoyl)pyridine**. Both ¹H and ¹³C NMR are indispensable for mapping the connectivity of atoms within the molecule.

Theoretical Basis

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing detailed information about its chemical identity and neighboring atoms.[5]

Experimental Protocol: ^1H and ^{13}C NMR

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural confirmation.

Materials:

- **2-(3-Methylbenzoyl)pyridine** sample (5-10 mg)
- Deuterated chloroform (CDCl_3) or Deuterated dimethyl sulfoxide (DMSO-d_6)
- NMR tubes (5 mm)
- NMR spectrometer (300 MHz or higher recommended)

Procedure:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.
- **Instrument Setup:**
 - Insert the sample into the NMR spectrometer.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- **^1H NMR Acquisition:**
 - Acquire a standard ^1H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
 - Integrate the peaks to determine the relative number of protons.
 - Analyze the splitting patterns (multiplicity) to deduce proton-proton coupling.
- **^{13}C NMR Acquisition:**

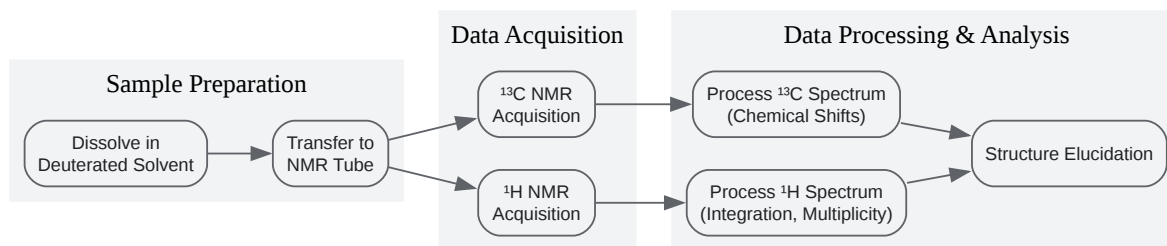
- Acquire a proton-decoupled ^{13}C NMR spectrum. This will show a single peak for each unique carbon atom.
- If desired, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH , CH_2 , and CH_3 groups.

Data Interpretation: Expected Chemical Shifts

The predicted chemical shifts for **2-(3-Methylbenzoyl)pyridine** are based on the known spectra of similar compounds.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Proton/Carbon	Expected ^1H Chemical Shift (ppm)	Expected ^{13}C Chemical Shift (ppm)	Rationale
Pyridine Protons	7.0 - 9.0	120 - 155	The electron-withdrawing nitrogen atom deshields the protons and carbons of the pyridine ring.
Benzoyl Protons	7.2 - 8.2	125 - 140	Protons and carbons on the benzoyl ring will resonate in the aromatic region.
Methyl Protons	~2.4	~21	The methyl group protons will appear as a singlet in the upfield region.
Carbonyl Carbon	-	190 - 200	The carbonyl carbon is highly deshielded and will appear significantly downfield.

Workflow for NMR Analysis



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Caption: Workflow for NMR analysis of **2-(3-Methylbenzoyl)pyridine**.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of **2-(3-Methylbenzoyl)pyridine** and can offer structural insights through the analysis of fragmentation patterns.^{[9][10]}

Theoretical Basis

In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their m/z ratio. The most common ionization technique for a molecule like **2-(3-Methylbenzoyl)pyridine** is Electrospray Ionization (ESI), which is a soft ionization method that typically keeps the molecule intact, allowing for the determination of its molecular weight.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of the molecular ion and confirm the elemental composition.

Materials:

- **2-(3-Methylbenzoyl)pyridine** sample
- HPLC-grade methanol or acetonitrile
- Formic acid (for ESI+)
- Mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 1 mg/mL) in methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation in positive ion mode.
- **Infusion:** Directly infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- **Data Acquisition:** Acquire the mass spectrum in positive ion mode. The protonated molecule $[\text{M}+\text{H}]^+$ is expected.
- **Data Analysis:** Determine the m/z of the most abundant ion in the molecular ion cluster and compare it to the theoretical exact mass of $\text{C}_{13}\text{H}_{12}\text{NO}^+$.

Data Interpretation: Expected Results

Ion	Theoretical Exact Mass (m/z)
$[\text{C}_{13}\text{H}_{11}\text{NO} + \text{H}]^+$	198.0913

Expected Fragmentation Pattern: Under higher energy conditions (e.g., in MS/MS experiments), fragmentation of the molecular ion can occur. Key expected fragments include:

- Loss of the benzoyl group.
- Loss of the pyridine ring.
- Fragments corresponding to the methylbenzoyl cation and the pyridinyl cation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.^{[11][12]} It is particularly useful for confirming the presence of the carbonyl (C=O) group and the aromatic rings in **2-(3-Methylbenzoyl)pyridine**.

Theoretical Basis

FTIR spectroscopy measures the absorption of infrared radiation by a sample. Molecules absorb IR radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. This results in a unique spectrum that acts as a "molecular fingerprint."

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Objective: To obtain an infrared spectrum to identify key functional groups.

Materials:

- **2-(3-Methylbenzoyl)pyridine** sample (solid)
- FTIR spectrometer with an ATR accessory

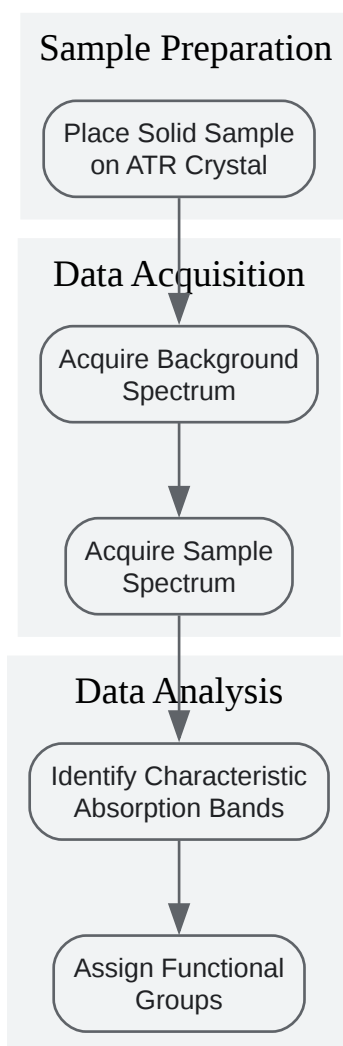
Procedure:

- **Background Scan:** Record a background spectrum of the clean ATR crystal.
- **Sample Application:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Sample Spectrum:** Acquire the sample spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Interpretation: Expected Absorption Bands

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3100 - 3000	C-H stretch	Aromatic
2980 - 2850	C-H stretch	Methyl
~1660	C=O stretch	Ketone
1600 - 1450	C=C stretch	Aromatic rings
1300 - 1000	C-N stretch	Pyridine

FTIR Analysis Workflow



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Caption: Workflow for FTIR analysis of **2-(3-Methylbenzoyl)pyridine**.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. [13][14] For **2-(3-Methylbenzoyl)pyridine**, this technique can confirm the presence of the conjugated aromatic system.

Theoretical Basis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. Molecules with π -electrons or non-bonding electrons can absorb energy in the form of UV or visible light to excite these electrons to higher anti-bonding molecular orbitals.

Experimental Protocol

Objective: To obtain the UV-Vis absorption spectrum and determine the wavelength of maximum absorbance (λ_{\max}).

Materials:

- **2-(3-Methylbenzoyl)pyridine** sample
- Spectroscopic grade solvent (e.g., ethanol or methanol)
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer

Procedure:

- **Sample Preparation:** Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8.
- **Blank Measurement:** Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.

- **Sample Measurement:** Fill a cuvette with the sample solution and record the absorption spectrum over a range of approximately 200-400 nm.
- **Data Analysis:** Identify the λ_{\max} values.

Data Interpretation: Expected Absorption Maxima

Based on the structure, two main absorption bands are expected:

- A strong absorption band below 250 nm corresponding to $\pi \rightarrow \pi^*$ transitions of the aromatic rings.
- A weaker absorption band at a longer wavelength (around 270-300 nm) corresponding to $n \rightarrow \pi^*$ transitions of the carbonyl group.^[14]

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantification

HPLC is a powerful technique for separating, identifying, and quantifying the components in a mixture.^{[15][16]} For **2-(3-Methylbenzoyl)pyridine**, HPLC is essential for determining its purity and can be developed into a quantitative assay.

Theoretical Basis

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a molecule like **2-(3-Methylbenzoyl)pyridine**, a reversed-phase HPLC method is most suitable, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

Experimental Protocol: Reversed-Phase HPLC

Objective: To develop an HPLC method for purity assessment.

Materials:

- **2-(3-Methylbenzoyl)pyridine** sample
- HPLC-grade acetonitrile and water

- Formic acid or trifluoroacetic acid (TFA)
- HPLC system with a UV detector
- C18 column (e.g., 4.6 x 150 mm, 5 μ m)

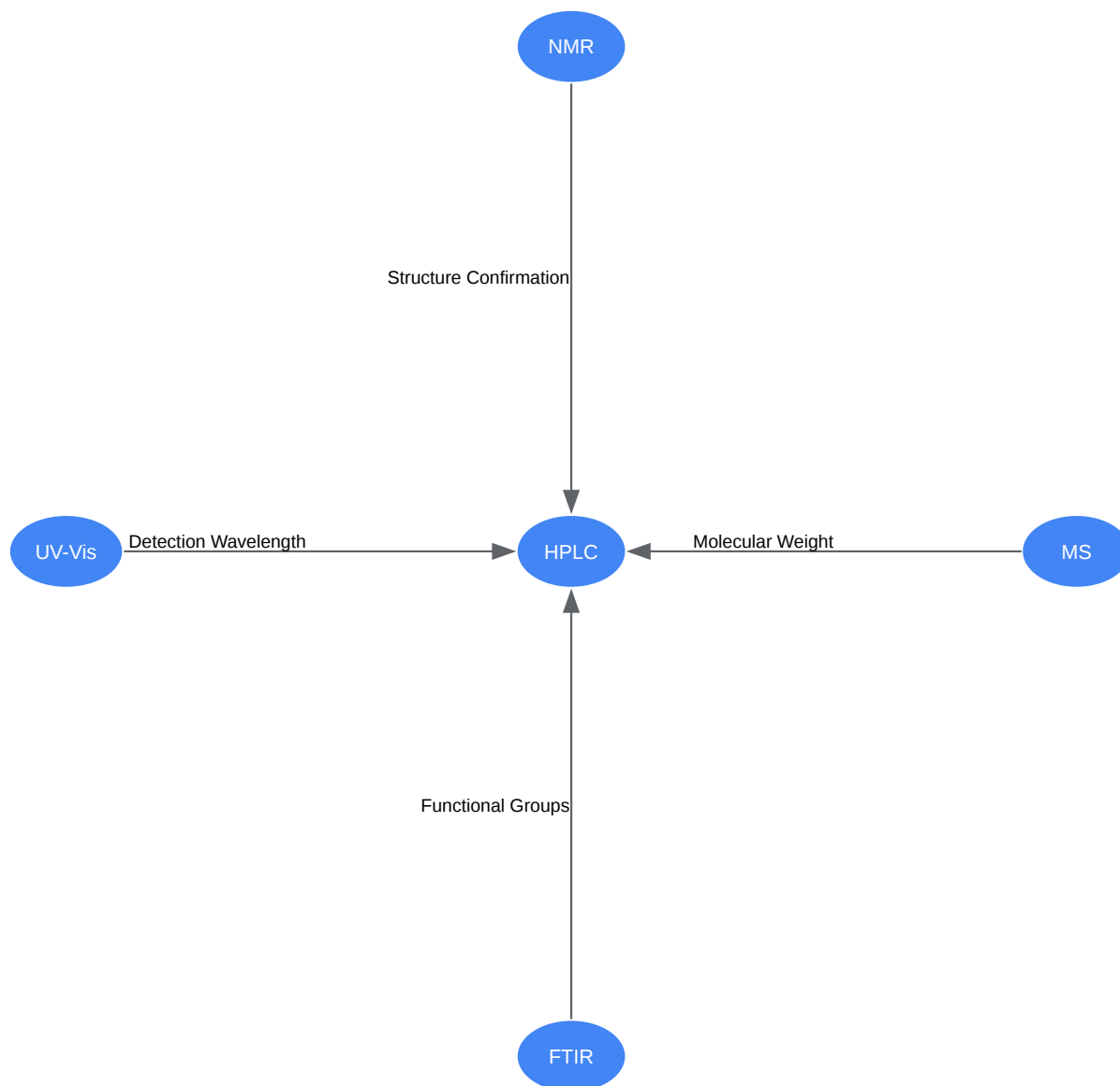
Procedure:

- **Mobile Phase Preparation:** Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acidifier (e.g., 0.1% formic acid) to improve peak shape. A typical starting point could be 60:40 acetonitrile:water.
- **Sample Preparation:** Prepare a standard solution of the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).
- **Method Development:**
 - Equilibrate the column with the mobile phase.
 - Inject the sample and monitor the chromatogram at a suitable wavelength (determined from the UV-Vis spectrum, likely around 254 nm or the λ_{\max}).
 - Optimize the mobile phase composition to achieve good separation and a reasonable retention time (typically 3-10 minutes).
- **Purity Analysis:** Once the method is optimized, inject the sample to be analyzed and integrate the area of all peaks. The purity can be calculated as the percentage of the main peak area relative to the total peak area.

Data Interpretation: Expected Chromatogram

A pure sample of **2-(3-Methylbenzoyl)pyridine** should yield a single major peak in the chromatogram. The presence of other peaks would indicate impurities. The retention time of the main peak can be used for identification purposes.

Relationship of Characterization Techniques



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Caption: Interrelation of analytical techniques for comprehensive characterization.

Conclusion

The comprehensive characterization of **2-(3-Methylbenzoyl)pyridine** requires a multi-technique approach. By systematically applying NMR, MS, FTIR, UV-Vis, and HPLC, researchers can confidently confirm the structure, assess the purity, and establish the identity of this important chemical entity. The protocols and interpretation guidelines provided in this document serve as a robust framework for the successful analysis of **2-(3-Methylbenzoyl)pyridine** and related compounds, ensuring data integrity and facilitating advancements in drug discovery and materials science.

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